5-Oxaspiro[3.5]nonan-8-amine hydrochloride
Description
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-2-5-10-8(6-7)3-1-4-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDCMVZZFAVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3
Industrial Production Methods
Industrial production methods for 5-Oxaspiro[3.5]nonan-8-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonan-8-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-Oxaspiro[3.5]nonan-8-amine hydrochloride serves as a versatile building block for creating more complex molecules. Its spirocyclic structure can facilitate the synthesis of other spiro compounds and can act as a ligand in coordination chemistry.
Biology
The compound is being explored for its biological activity, particularly in studying enzyme-substrate interactions and the effects of spirocyclic structures on biological systems. Preliminary studies indicate potential antimicrobial properties and cytostatic effects against cancer cell lines.
Medicinal Chemistry
Due to its unique structure, this compound is a candidate for drug development. It may serve as a scaffold for designing new pharmaceuticals targeting various diseases, including inflammatory conditions and cancers.
Antimicrobial Activity
A study investigated the antibacterial properties of several spirocyclic compounds, including this compound, revealing significant inhibition of bacterial growth in vitro, which suggests its potential use in developing new antibiotics.
Cytostatic Effects
Research on the cytotoxicity of spirocyclic compounds demonstrated that this compound exhibited cytostatic effects in selected cancer cell lines, indicating its potential role in cancer therapy.
Industrial Applications
In industrial contexts, this compound can act as an intermediate in the synthesis of specialty chemicals, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Heteroatom Substitution: Oxygen vs. Sulfur
5-Thiaspiro[3.5]nonan-8-amine hydrochloride (CAS: 2138199-30-9) replaces the oxygen atom in the spiro ring with sulfur. This substitution increases the molecular weight to 193.74 g/mol (C₈H₁₆ClNS) and alters electronic properties. Despite this, both compounds serve as versatile scaffolds in medicinal chemistry .
Functional Group Modifications
- 6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride (CAS: EN300-26865450): Incorporates a carboxylic acid group, enhancing water solubility and enabling conjugation reactions. This derivative is valuable in peptide-mimetic drug design .
- 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride (CAS: 1526731-85-0): Features an additional amino acid moiety, expanding utility in chiral synthesis and prodrug development .
Ring Size and Spiro System Variations
- 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride (CAS: EN300-26975529): The smaller spiro system (3.4 vs. 3.5) and nitrogen substitution alter ring strain and electronic properties, influencing reactivity in nucleophilic substitutions .
- Classified as non-hazardous, it is used in exploratory research due to its stability .
Collision Cross-Section (CCS) and Solubility
Predicted CCS values for 5-oxaspiro[3.5]nonan-8-amine (neutral form) range from 130.9–137.8 Ų, depending on adduct type (e.g., [M+H]⁺: 130.9 Ų) . Sulfur analogs like 5-thiaspiro compounds may exhibit higher lipophilicity due to reduced polarity, impacting membrane permeability.
Hazard Profiles
- 5-Oxaspiro[3.5]nonan-8-amine HCl: Irritant (H315, H319, H335) .
- 8-Aminospiro[4.5]decane HCl: No known hazards, making it safer for laboratory handling .
Cost and Availability
5-Oxaspiro[3.5]nonan-8-amine hydrochloride is priced at €670.00/g , reflecting its specialized use. In contrast, simpler spiro compounds like 8-aminospiro[4.5]decane HCl are more cost-effective due to broader commercial availability .
Biological Activity
5-Oxaspiro[3.5]nonan-8-amine hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an amine functional group. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : Approximately 177.68 g/mol
- Structure : The compound features a spirocyclic framework, which enhances its reactivity and interaction with biological targets.
Biological Activity
This compound exhibits various biological activities, primarily through its interactions with proteins and enzymes due to the presence of the amine group. The biological effects can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that spirocyclic compounds, including this compound, often possess antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
2. Neuroactive Properties
The compound has been evaluated for neuroactivity, suggesting it may influence neurological pathways. Its ability to form hydrogen bonds allows it to interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal health.
3. Antiproliferative Effects
In vitro studies have demonstrated that derivatives of spirocyclic compounds can exhibit antiproliferative activity against various cancer cell lines, such as HeLa cells. This suggests that this compound might also possess similar properties, warranting further investigation into its mechanisms of action against cancer cells .
The mechanism by which this compound exerts its biological effects is primarily through:
- Interaction with Biological Targets : The amine group facilitates interactions with proteins and enzymes, influencing their activity and function.
- Modulation of Signaling Pathways : The compound may modulate various signaling pathways involved in cellular processes such as proliferation and differentiation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxaspiro[3.5]nonan-7-amine | Similar spirocyclic structure | Different biological activity |
| 7-Oxaspiro[3.5]nonan-2-amine | Contains nitrogen instead of oxygen | Different reactivity profile |
| 8-Methyl-5-oxaspiro[3.5]nonan | Methyl substitution on the spirocarbon | Potentially altered pharmacokinetics |
This table illustrates how variations in structural features can lead to distinct biological activities and chemical properties.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of spirocyclic compounds found that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential for 5-Oxaspiro derivatives in combating infections.
- Antiproliferative Research : In vitro experiments demonstrated that specific derivatives exhibited significant cytotoxic effects against cancer cell lines, leading to increased interest in their development as anticancer agents .
- Neuropharmacological Assessments : Research on neuroactive properties highlighted the potential of these compounds in modulating neurotransmitter systems, suggesting therapeutic applications in neurodegenerative diseases or mental health disorders.
Q & A
Basic: What synthetic routes are reported for 5-Oxaspiro[3.5]nonan-8-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization strategies using spirocyclic intermediates. Key steps include:
- Ring-closing via nucleophilic substitution : Reacting 3-aminocyclohexanol derivatives with carbonyl-containing electrophiles under acidic conditions to form the oxaspiro core .
- Optimization parameters : Adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst load (e.g., p-toluenesulfonic acid) to improve yields. For example, using Boc-protected intermediates can reduce side reactions during amine deprotection .
- Yield monitoring : Employ TLC or LC-MS to track reaction progress and identify byproducts .
Basic: How is the purity of this compound validated in academic settings?
Methodological Answer:
Purity assessment combines multiple analytical techniques:
- HPLC/LC-MS : Use Chromolith® or Purospher® columns with UV detection (λ = 210–254 nm) and internal standards (e.g., deuterated analogs) for quantitation .
- NMR spectroscopy : Compare and spectra to reference data (e.g., NIST Chemistry WebBook) to confirm structural integrity .
- Elemental analysis : Verify Cl content via titration or ion chromatography to ensure stoichiometric consistency .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT calculations : Optimize the molecular geometry using Gaussian or similar software to identify electrophilic sites (e.g., sp-hybridized nitrogen) .
- Solvent effect modeling : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to predict activation energies and regioselectivity .
- Docking studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .
Advanced: How should researchers address contradictions in reported bioactivity data for spirocyclic amines?
Methodological Answer:
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC values for enzyme inhibition) and adjust for variables like cell line differences or solvent effects .
- Reproducibility testing : Replicate key experiments under controlled conditions (e.g., fixed pH, temperature) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Data transparency : Share raw datasets via repositories like Zenodo to enable peer validation .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep as a lyophilized powder at –20°C in airtight, light-resistant vials. For solutions, use anhydrous DMSO or ethanol and aliquot to avoid freeze-thaw cycles .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., oxidized amines) .
Advanced: How can isotopic labeling (e.g., 15N^{15}N15N) of this compound aid in metabolic studies?
Methodological Answer:
- Synthesis of labeled analogs : Incorporate -ammonia during reductive amination steps to produce isotopologs .
- Tracing metabolic pathways : Use LC-HRMS to track -labeled metabolites in in vitro hepatocyte models, enabling precise mapping of oxidation or conjugation pathways .
Basic: What safety protocols are critical when working with this compound?
Methodological Answer:
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and solution preparation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .
Advanced: What strategies enhance the enantiomeric purity of this compound?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor the desired enantiomer .
Advanced: How does the spirocyclic structure influence the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP determination : Measure octanol-water partitioning to assess lipophilicity, which correlates with membrane permeability .
- In vitro ADME assays : Use Caco-2 cell monolayers to evaluate intestinal absorption and CYP450 inhibition studies to predict metabolic stability .
Basic: What spectroscopic signatures distinguish this compound from its analogs?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
